Tert-butyl 3-methylbutanoate
Overview
Description
Tert-butyl 3-methylbutanoate, also known as butyl isovalerate, is a compound with the molecular formula C9H18O2 . It has a characteristic fruity odor and a sweet apple-like flavor . It is often used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of tert-butyl esters, such as tert-butyl 3-methylbutanoate, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Physical And Chemical Properties Analysis
Tert-butyl 3-methylbutanoate has several physical and chemical properties that have been critically evaluated. These include its normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and density .Scientific Research Applications
Biocompatible Polymer Synthesis
Tert-butyl 3-methylbutanoate is utilized in the production of biocompatible polymers. For instance, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) was produced from racemic-tert-butyl 3,4-epoxybutanoate and carbon dioxide using bifunctional cobalt(III) salen catalysts. This polymer exhibits high carbonate linkages and regioselectivity, with applications in biodegradable materials and potentially in drug delivery systems as platinum-polymer conjugates (Tsai, Wang, & Darensbourg, 2016).
Organic Synthesis
In organic chemistry, tert-butyl 3-methylbutanoate is involved in the synthesis of various compounds. For example, its derivatives, such as tert-butylperoxy-3-methylbutanoic acid, are synthesized through alkylation and oxidation processes. These derivatives have potential applications in the synthesis of complex organic molecules (Vostres, Fleichuk, Voronov, & Gevus, 2013).
Catalytic Applications
Tert-butyl 3-methylbutanoate derivatives are used in catalytic processes. The thermal decomposition of tert-butyl hydroperoxide, a related compound, provides insights into the mechanisms of ketone formation, crucial for understanding catalytic processes in industrial applications (Cullis, Domínguez, Király, & Trimm, 1966).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, a motif common in tert-butyl 3-methylbutanoate, is significant. Its incorporation into bioactive compounds often leads to property modulation, which is crucial for the development of new drugs and therapeutic agents (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
Polymer Science
In polymer science, tert-butyl 3-methylbutanoate derivatives are used in synthesizing responsive associative terpolymers. These polymers exhibit unique properties like high viscosity and responsiveness to environmental changes, making them suitable for specialized applications in materials science (McCORMICK, Middleton, & Grady, 1992).
Enzymatic Reduction
Tert-butyl 3-methylbutanoate undergoes enantioselective reduction by microorganisms, showcasing its role in biocatalysis. This process is significant in producing enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals (Ramos, Ribeiro, Lopes, & de Souza, 2013).
Safety And Hazards
Future Directions
The future directions for research on tert-butyl 3-methylbutanoate could involve further investigation of its physical and chemical properties, as well as its potential applications in various fields. For example, it could be used in the synthesis of other compounds , or as a probe for NMR studies of macromolecular complexes .
properties
IUPAC Name |
tert-butyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)6-8(10)11-9(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAODOPIAGAVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335184 | |
Record name | Butanoic acid, 3-methyl, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methylbutanoate | |
CAS RN |
16792-03-3 | |
Record name | Butanoic acid, 3-methyl, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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